molecular formula C11H24Si2 B14716553 Silane, triethyl[(trimethylsilyl)ethynyl]- CAS No. 23183-97-3

Silane, triethyl[(trimethylsilyl)ethynyl]-

Cat. No.: B14716553
CAS No.: 23183-97-3
M. Wt: 212.48 g/mol
InChI Key: MQRKMRGWUADVCA-UHFFFAOYSA-N
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Description

Silane, triethyl[(trimethylsilyl)ethynyl]- is an organosilicon compound characterized by the presence of both triethyl and trimethylsilyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with triethylsilane under specific conditions. One common method is the nickel-catalyzed cross-coupling reaction, which facilitates the formation of the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to promote the reaction.

Industrial Production Methods

Industrial production of Silane, triethyl[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, triethyl[(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, triethyl[(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions through the activation of its silicon-hydrogen and silicon-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, triethyl[(trimethylsilyl)ethynyl]- is unique due to the combination of triethyl and trimethylsilyl groups, which imparts distinct reactivity and stability. This makes it a versatile reagent in various chemical transformations and industrial applications.

Properties

IUPAC Name

triethyl(2-trimethylsilylethynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24Si2/c1-7-13(8-2,9-3)11-10-12(4,5)6/h7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRKMRGWUADVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478681
Record name Silane, triethyl[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23183-97-3
Record name Silane, triethyl[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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